molecular formula C10H11ClN2O B14705824 p-Chlorophenylglyoxal N,N-dimethylhydrazone CAS No. 24346-19-8

p-Chlorophenylglyoxal N,N-dimethylhydrazone

Cat. No.: B14705824
CAS No.: 24346-19-8
M. Wt: 210.66 g/mol
InChI Key: KUZRSCRQPYFUKP-KPKJPENVSA-N
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Description

p-Chlorophenylglyoxal N,N-dimethylhydrazone: is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.68 g/mol . It is a derivative of glyoxal, where the aldehyde group is substituted with a p-chlorophenyl group and the hydrazone moiety is dimethylated. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-chlorophenylglyoxal with N,N-dimethylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: p-Chlorophenylglyoxal N,N-dimethylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of p-Chlorophenylglyoxal N,N-dimethylhydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s reactivity with oxidizing and reducing agents allows it to participate in redox reactions, impacting cellular processes .

Comparison with Similar Compounds

  • p-Chlorophenylglyoxal N,N-diethylhydrazone
  • p-Chlorophenylglyoxal N,N-dimethylhydrazine
  • p-Chlorophenylglyoxal N,N-dimethylhydrazone oxime

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both the p-chlorophenyl and dimethylhydrazone groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

24346-19-8

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

(2E)-1-(4-chlorophenyl)-2-(dimethylhydrazinylidene)ethanone

InChI

InChI=1S/C10H11ClN2O/c1-13(2)12-7-10(14)8-3-5-9(11)6-4-8/h3-7H,1-2H3/b12-7+

InChI Key

KUZRSCRQPYFUKP-KPKJPENVSA-N

Isomeric SMILES

CN(C)/N=C/C(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CN(C)N=CC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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